

Deconstructing the Certificate of Analysis for Flurbiprofen-d5: A Technical Guide

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Compound of Interest

Compound Name: *Flurbiprofen-d5*

Cat. No.: *B12420013*

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For Researchers, Scientists, and Drug Development Professionals

Flurbiprofen-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, serves as a critical internal standard in bioanalytical studies. Its use in techniques like liquid chromatography-mass spectrometry (LC-MS) allows for precise quantification of Flurbiprofen in complex biological matrices. A Certificate of Analysis (CoA) for **Flurbiprofen-d5** is a crucial document that guarantees its identity, purity, and overall quality, ensuring the reliability of experimental results. This guide provides an in-depth interpretation of a typical **Flurbiprofen-d5** CoA, detailing the key analytical tests performed and their underlying methodologies.

Core Data Summary

A Certificate of Analysis for a reference standard like **Flurbiprofen-d5** presents a summary of its physical and chemical properties, along with the results of various analytical tests. The following tables provide a structured overview of the quantitative data typically found on a CoA for **Flurbiprofen-d5**.

Table 1: General Information and Physicochemical Properties

Parameter	Specification
Chemical Name	2-(2-Fluoro-[1,1'-biphenyl]-4-yl-d5)propanoic acid
CAS Number	215175-76-1[1][2]
Molecular Formula	C ₁₅ D ₅ H ₈ FO ₂ [1]
Molecular Weight	249.29 g/mol [1]
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol, Acetonitrile

Table 2: Analytical Data and Specifications

Analytical Test	Method	Specification	Typical Result
Chemical Purity (Assay)	HPLC	≥98%	99.5%
Isotopic Purity (Atom % D)	Mass Spectrometry	≥98 atom % D	99.2 atom % D
Identity	¹ H NMR, Mass Spec	Conforms to structure	Conforms
Residual Solvents	GC-HS	Per USP <467>	Complies
Water Content	Karl Fischer Titration	≤0.5%	0.1%
Elemental Analysis	Combustion Analysis	Conforms to theoretical values	Conforms

Experimental Protocols: A Closer Look

The specifications outlined in the CoA are verified through a series of rigorous experimental protocols. Understanding these methodologies is essential for interpreting the provided data accurately.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of **Flurbiprofen-d5**, separating it from any non-deuterated Flurbiprofen and other potential impurities.

- Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A detector measures the amount of each component as it elutes.
- Typical HPLC Conditions for Flurbiprofen Analysis:
 - Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[\[3\]](#)
[\[4\]](#)
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent like acetonitrile is frequently employed.[\[4\]](#) A common mobile phase composition is a 50:50 mixture of acetonitrile and a phosphate buffer.[\[3\]](#)
 - Flow Rate: A typical flow rate is 1.0 mL/min.[\[3\]](#)[\[4\]](#)
 - Detection: UV detection at a wavelength of approximately 247 nm is standard for Flurbiprofen.[\[3\]](#)
 - Purity Calculation: The purity is determined by calculating the area of the **Flurbiprofen-d5** peak as a percentage of the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and assessing the isotopic enrichment of **Flurbiprofen-d5**.

- Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight and the relative abundance of different isotopic forms.
- Methodology:
 - Ionization Technique: Electrospray ionization (ESI) is a common technique used for Flurbiprofen analysis, often in negative ion mode.[\[5\]](#)[\[6\]](#)
 - Analysis: The mass spectrum will show a prominent peak corresponding to the molecular ion of **Flurbiprofen-d5**. The isotopic purity is determined by comparing the intensity of the peak for the d5 species to the intensities of peaks for d0 to d4 species.
 - Identity Confirmation: The observed molecular weight must match the calculated theoretical molecular weight of **Flurbiprofen-d5**.[\[1\]](#)

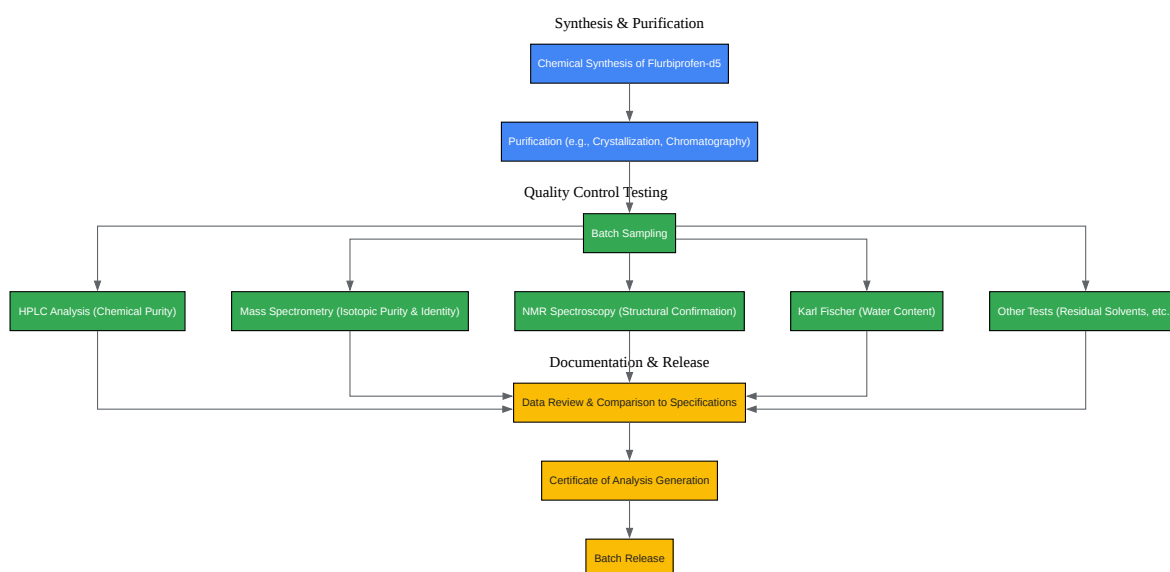
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR (Proton NMR) spectroscopy is a powerful tool for confirming the chemical structure of **Flurbiprofen-d5** and ensuring the deuterium labels are in the correct positions.

- Principle: Atomic nuclei with a property called "spin" will align in a magnetic field. When irradiated with radiofrequency waves of a specific energy, they can absorb this energy and "flip" their spin state. The energy required for this transition is highly dependent on the chemical environment of the nucleus, providing detailed information about the molecular structure.
- Interpretation for **Flurbiprofen-d5**: In the ^1H NMR spectrum of **Flurbiprofen-d5**, the signals corresponding to the five protons on the phenyl ring that have been replaced by deuterium will be absent or significantly diminished. The remaining proton signals should be consistent with the expected structure of the Flurbiprofen molecule. The spectra are typically acquired in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d6 (DMSO-d_6).[\[7\]](#)

Visualizing the Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control analysis of a batch of **Flurbiprofen-d5**, from initial synthesis to the final Certificate of Analysis.



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Caption: Quality control workflow for **Flurbiprofen-d5** analysis.

Conclusion

A Certificate of Analysis for **Flurbiprofen-d5** is more than just a document; it is a comprehensive report that provides researchers and drug development professionals with the assurance of quality and reliability. By understanding the data presented and the experimental methodologies employed, users can confidently incorporate this critical internal standard into their analytical workflows, leading to more accurate and reproducible scientific outcomes. Always refer to the specific CoA provided by the manufacturer for the exact specifications and results for a given batch.

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